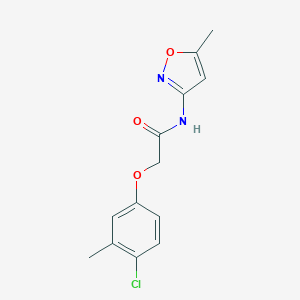![molecular formula C18H14Cl2N4OS3 B283984 N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide, also known as CPTH, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH is a thiazole-based compound that has shown promising results in various studies for its ability to inhibit the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
作用機序
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide inhibits the activity of HATs and HDACs by binding to their active sites, leading to the alteration of histone acetylation and gene expression. The inhibition of HATs and HDACs by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which play a critical role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for HATs and HDACs. This compound has also been shown to exhibit low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the development of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide as a therapeutic agent. One potential direction is the development of more potent analogs of this compound that exhibit improved solubility and bioavailability. Another direction is the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the elucidation of the molecular mechanisms underlying the anti-tumor and neuroprotective effects of this compound could provide insights into the development of novel therapies for cancer and neurodegenerative diseases.
合成法
The synthesis of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-(4-chlorophenyl)-2-aminothiazole to form the intermediate compound, which is then reacted with N-acetyl hydrazine to produce the final product. The purity of this compound can be achieved by recrystallization or column chromatography. The yield of the synthesis process is typically around 50%.
科学的研究の応用
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. This compound is a potent inhibitor of HATs and HDACs, which play a critical role in regulating gene expression, chromatin structure, and cellular processes. The dysregulation of HATs and HDACs has been implicated in the development and progression of various diseases, making them attractive targets for drug development.
特性
分子式 |
C18H14Cl2N4OS3 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiourea |
InChI |
InChI=1S/C18H14Cl2N4OS3/c19-12-3-1-11(2-4-12)15-9-27-18(22-15)28-10-16(25)23-24-17(26)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,23,25)(H2,21,24,26) |
InChIキー |
KIDPVKSWVHKDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283902.png)
![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)

